Tetraphosphorus nonasulfide

Description

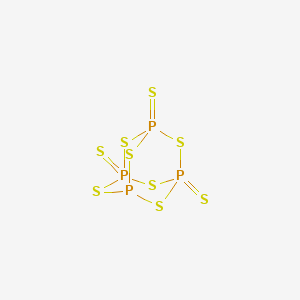

Structure

3D Structure

Properties

CAS No. |

25070-46-6 |

|---|---|

Molecular Formula |

P4S9 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1,3,5-tris(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5λ5,7-tetraphosphatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/P4S9/c5-2-8-1-9-3(6,11-2)13-4(7,10-1)12-2 |

InChI Key |

VFWRPFQSIRTMSW-UHFFFAOYSA-N |

Canonical SMILES |

P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetraphosphorus Nonasulfide Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetraphosphorus (B14172348) nonasulfide (P₄S₉) isomers. The document details experimental protocols for their preparation and outlines the key analytical techniques employed for their structural elucidation and differentiation.

Introduction to Tetraphosphorus Nonasulfide Isomerism

This compound (P₄S₉) is a binary phosphorus sulfide (B99878) that exists in at least two different crystalline modifications, which can be considered isomers or polymorphs. These isomers share the same molecular formula but differ in their crystal structures. The existence of these distinct forms necessitates precise synthetic control and thorough characterization to ensure the desired isomer is obtained for specific applications. The nomenclature for phosphorus sulfide isomers often uses Greek letter prefixes (e.g., α-, β-), typically assigned based on the chronological order of their discovery rather than their structural characteristics.

Synthesis of this compound Isomers

The synthesis of P₄S₉ isomers primarily involves the reaction of other phosphorus sulfides or the direct reaction of phosphorus and sulfur under controlled conditions. Two main synthetic routes have been reported.

Synthesis from Phosphorus Sesquisulfide (P₄S₃) and Sulfur

One established method for the synthesis of P₄S₉ involves the reaction of phosphorus sesquisulfide (P₄S₃) with an excess of sulfur.

Experimental Protocol:

-

Reactants:

-

Phosphorus sesquisulfide (P₄S₃)

-

Sulfur (S)

-

Decalin (solvent)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, suspend phosphorus sesquisulfide (P₄S₃) in decalin.

-

Add an excess of elemental sulfur to the suspension.

-

Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by observing the dissolution of the reactants and the formation of a precipitate.

-

After the reaction is complete (typically several hours), the mixture is allowed to cool to room temperature.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., carbon disulfide) to remove unreacted sulfur and other soluble impurities.

-

The crude P₄S₉ can be further purified by recrystallization from a suitable solvent to obtain crystalline material. The specific crystalline form obtained may depend on the precise reaction and crystallization conditions.

-

Synthesis from Tetraphosphorus Heptasulfide (P₄S₇) and Tetraphosphorus Decasulfide (P₄S₁₀)

Another synthetic approach involves the reaction of tetraphosphorus heptasulfide (P₄S₇) and tetraphosphorus decasulfide (P₄S₁₀) in a specific molar ratio.[1] This reaction is reported to be reversible.[1]

Experimental Protocol:

-

Reactants:

-

Tetraphosphorus heptasulfide (P₄S₇)

-

Tetraphosphorus decasulfide (P₄S₁₀)

-

-

Procedure:

-

Combine P₄S₇ and P₄S₁₀ in a 1:2 molar ratio in a sealed, evacuated reaction tube.

-

Heat the mixture to a temperature sufficient to induce the reaction. The exact temperature and reaction time will influence the product distribution and yield.

-

After the heating period, the reaction tube is cooled to room temperature.

-

The resulting solid mixture contains P₄S₉, which can be isolated and purified from the remaining reactants and any side products. Purification may involve techniques such as fractional crystallization or sublimation.

-

Characterization of this compound Isomers

The differentiation and characterization of P₄S₉ isomers rely on a combination of analytical techniques, with X-ray crystallography and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive methods.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural information for each isomer.

α-P₄S₉: The α-form of P₄S₉ has a well-documented crystal structure.

A New Modification of P₄S₉: A second modification of P₄S₉ has been reported with a distinct crystal structure.[2]

| Property | α-P₄S₉ | New Modification of P₄S₉[2] |

| Crystal System | Cubic | Monoclinic |

| Space Group | Ia3 | P2₁/c |

| a (Å) | 18.84 | 12.453 |

| b (Å) | 18.84 | 12.637 |

| c (Å) | 18.84 | 13.166 |

| α (°) | 90 | 90 |

| β (°) | 90 | 141.08 |

| γ (°) | 90 | 90 |

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a highly sensitive technique for probing the local chemical environment of phosphorus atoms in a molecule.[3] Since P₄S₉ isomers have different arrangements of phosphorus and sulfur atoms, their ³¹P NMR spectra are expected to show distinct chemical shifts and coupling patterns. Solid-state ³¹P MAS-NMR (Magic Angle Spinning) is particularly useful for characterizing crystalline phosphorus sulfides.[3]

The ³¹P NMR spectrum of a P₄S₉ isomer will exhibit multiple resonances corresponding to the crystallographically inequivalent phosphorus atoms in the structure. The chemical shifts of these resonances provide a unique fingerprint for each isomer.

| Phosphorus Environment | Typical ³¹P Chemical Shift Range (ppm vs. 85% H₃PO₄) |

| P(V) species | Broad range, influenced by substituents |

| P(III) species | Generally downfield compared to P(V) |

Visualization of Synthetic Pathways

The synthesis of P₄S₉ is part of a larger network of reactions involving various phosphorus sulfides. These relationships can be visualized to understand the accessibility of different compounds.

References

Unraveling the Structure of Tetraphosphorus Nonasulfide (P₄S₉): A Spectroscopic Guide

For Immediate Release

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation of tetraphosphorus (B14172348) nonasulfide (P₄S₉). موجّه للباحثين والعلماء والمتخصصين في تطوير الأدوية، يقدم هذا المستند دليلاً شاملاً لتحليل P₄S₉ باستخدام التحليل الطيفي بالأشعة تحت الحمراء (IR)، وطيف رامان، والرنين المغناطيسي النووي للفوسفور-31 (³¹P NMR)، مع التركيز على البروتوكولات التجريبية وعرض البيانات وتصورها.

Introduction

Tetraphosphorus nonasulfide (P₄S₉), a member of the phosphorus sulfide (B99878) family, possesses a complex cage-like structure that has been a subject of significant scientific interest. Spectroscopic methods are paramount in confirming its unique molecular architecture, distinguishing it from other phosphorus sulfides, and ensuring its purity. This guide details the application of key spectroscopic techniques for the comprehensive characterization of P₄S₉.

Molecular Structure of P₄S₉

The structure of P₄S₉ is derived from the adamantane-like cage of P₄S₁₀ by the removal of one terminal sulfur atom. This results in a molecule with C₃ᵥ symmetry. The core structure consists of a P₄S₅ cage with four additional terminal sulfur atoms. Three phosphorus atoms are in the +5 oxidation state, each bonded to one terminal sulfur atom, while the fourth phosphorus atom is in the +3 oxidation state and lacks a terminal sulfur.

Spectroscopic Analysis Workflow

The structural elucidation of P₄S₉ typically follows a systematic workflow involving multiple spectroscopic techniques to obtain complementary information.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy is a powerful tool for probing the bonding environment within the P₄S₉ molecule. Both Infrared (IR) and Raman spectroscopy provide characteristic fingerprints based on the vibrational modes of the P-S bonds.

Quantitative Vibrational Data

The following table summarizes the key vibrational frequencies observed for P₄S₉ in its solid state.

| Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Assignment |

| 718 | 715 | P=S stretch |

| 688 | 688 | P=S stretch |

| 550 | 548 | P-S-P stretch |

| 455 | 455 | Cage deformation |

| 420 | 418 | Cage deformation |

| 385 | 385 | Cage deformation |

| 278 | 278 | Cage deformation |

| 245 | 245 | Cage deformation |

| 215 | 215 | Cage deformation |

| 180 | 180 | Cage deformation |

| 155 | 155 | Cage deformation |

Note: These are approximate values and may vary slightly based on experimental conditions.

Experimental Protocols

1. FT-IR Spectroscopy

Due to the air and moisture sensitivity of P₄S₉, sample preparation for FT-IR analysis must be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry potassium bromide (KBr) powder in an oven at >100°C for several hours and allow it to cool in a desiccator.

-

Inside the glovebox, grind a small amount of P₄S₉ (1-2 mg) with approximately 200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Mount the pellet in a sample holder suitable for the spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

2. Raman Spectroscopy

Similar to FT-IR, sample handling for Raman spectroscopy should be performed under inert conditions to prevent sample degradation.

-

Sample Preparation:

-

Inside a glovebox, place a small amount of crystalline P₄S₉ into a glass capillary tube.

-

Seal the capillary tube flame or with a suitable sealant to ensure an airtight seal.

-

-

Data Acquisition:

-

Mount the sealed capillary in the sample holder of the Raman spectrometer.

-

Use a suitable laser excitation source (e.g., 532 nm or 785 nm). The choice of laser wavelength may be critical to avoid fluorescence.

-

Focus the laser onto the sample within the capillary.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-800 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample decomposition.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ³¹P NMR is a highly effective technique for elucidating the structure of phosphorus sulfides as it provides direct information about the local environment of each phosphorus atom. For P₄S₉, with its two distinct phosphorus environments (P(V) and P(III)), ³¹P NMR is particularly informative.

Quantitative ³¹P NMR Data

The solid-state ³¹P NMR spectrum of P₄S₉ exhibits two main resonances corresponding to the two different types of phosphorus atoms in the molecule.

| Phosphorus Site | Chemical Shift (ppm) | Multiplicity |

| P(V) (P=S) | ~50-60 | Singlet |

| P(III) | ~110-120 | Singlet |

Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary depending on the specific experimental conditions and the crystalline form of P₄S₉.

Experimental Protocol for Solid-State ³¹P NMR

-

Sample Preparation:

-

Inside an inert atmosphere glovebox, pack the crystalline P₄S₉ powder into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

-

Ensure the rotor is packed tightly and sealed with a cap to prevent contamination and maintain an inert atmosphere.

-

-

Data Acquisition:

-

The experiment is typically performed on a high-field solid-state NMR spectrometer.

-

Magic Angle Spinning (MAS) is employed at a moderate to high spinning speed (e.g., 5-15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.

-

A single-pulse excitation sequence with high-power proton decoupling is commonly used.

-

The ³¹P chemical shifts are referenced externally using a standard reference compound, typically 85% H₃PO₄.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. The relaxation delay between scans should be optimized based on the spin-lattice relaxation times (T₁) of the phosphorus nuclei.

-

Conclusion

The combined application of FT-IR, Raman, and solid-state ³¹P NMR spectroscopy provides a comprehensive and unambiguous characterization of the molecular structure of this compound. The distinct vibrational modes observed in the IR and Raman spectra, coupled with the characteristic chemical shifts in the ³¹P NMR spectrum, serve as a powerful analytical toolkit for researchers and professionals working with this and related phosphorus-sulfur compounds. The detailed experimental protocols provided herein offer a practical guide for obtaining high-quality spectroscopic data for air-sensitive materials like P₄S₉.

In-Depth Technical Guide to Computational Studies of P₄S₉ Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational studies on the molecular structure of tetraphosphorus (B14172348) nonasulfide (P₄S₉). It delves into the theoretical data, methodologies, and structural parameters of this complex inorganic molecule.

Molecular Structure and Bonding

Tetraphosphorus nonasulfide (P₄S₉) is a cage-like molecule with a complex structure. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its geometry and bonding characteristics. P₄S₉ exists in different crystalline forms, with cubic and monoclinic polymorphs being subjects of computational investigation.

The structure of P₄S₉ is characterized by a framework of phosphorus and sulfur atoms forming a complex cage. Within this structure, phosphorus atoms exhibit different oxidation states, leading to varied coordination environments.

Quantitative Structural Data

Computational studies, particularly those available through the Materials Project, provide valuable quantitative data on the bond lengths within the P₄S₉ molecule. This data is essential for understanding the molecule's stability and reactivity.

Below is a summary of the calculated bond lengths for two polymorphs of P₄S₉. The cubic structure is based on experimental crystallographic data, while the monoclinic structure is a computationally predicted polymorph.

Table 1: Calculated Bond Lengths for Cubic P₄S₉ (mp-579224)

| Atom 1 | Atom 2 | Bond Length (Å) | Coordination Environment of P |

| P | S | 2.13 | Trigonal non-coplanar |

| P | S | 1.92 | Corner-sharing PS₄ tetrahedra |

| P | S | 2.11 | Corner-sharing PS₄ tetrahedra |

| P | S | 2.12 | Corner-sharing PS₄ tetrahedra |

Table 2: Calculated Bond Lengths for Monoclinic P₄S₉ (mp-542630)

| Atom 1 | Atom 2 | Bond Length (Å) | Coordination Environment of P |

| P | S | 2.13 | Trigonal non-coplanar |

Experimental Protocols: Computational Methodology

The computational data for P₄S₉ available through the Materials Project was generated using a standardized high-throughput DFT workflow.[1][2] The key parameters of this methodology are outlined below:

-

Software: Vienna Ab Initio Simulation Package (VASP).[1]

-

Method: Density Functional Theory (DFT).[1]

-

Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE) as a form of the Generalized Gradient Approximation (GGA).

-

Pseudopotentials: Projector Augmented Wave (PAW) method.

-

Energy Cutoff: A plane-wave kinetic energy cutoff of 520 eV.[1]

-

k-point Mesh: A k-point density of 1000/(number of atoms per cell) was used.[1]

-

Geometry Optimization Convergence: The geometry was considered converged when the net forces on all atoms were less than 0.03 eV/Å.[1]

-

Smearing: Gaussian smearing with a width of 0.01 eV was applied to the band occupancies.[1]

-

Symmetry: Symmetry considerations were disabled during the calculations.[1]

-

Spin Polarization: All computations were performed with spin polarization.

Visualizations

The following diagrams illustrate the typical workflow for a computational study of a molecular structure like P₄S₉ and the logical relationships between the key components of the study.

References

early research on Tetraphosphorus nonasulfide properties

An In-depth Technical Guide on the Early Research of Tetraphosphorus (B14172348) Nonasulfide (P₄S₉) Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The early history of phosphorus sulfides was marked by considerable uncertainty, with numerous compositions being erroneously reported. Intensive investigations in the late 19th and early 20th centuries led to the definitive identification of a few stable phosphorus sulfides. Notably, tetraphosphorus nonasulfide (P₄S₉) is absent from the list of well-characterized phosphorus sulfides of that era, indicating it is a product of more modern synthetic and analytical techniques. This guide delves into the foundational research on phosphorus sulfides, providing context for the eventual discovery and characterization of P₄S₉, and presents the limited available data from later periods for comparison.

Introduction: A "Comedy of Errors" in Early Phosphorus Sulfide (B99878) Chemistry

The initial explorations into the compounds formed from phosphorus and sulfur, dating back to the 18th century, were plagued by experimental inconsistencies and a lack of robust analytical methods. This led to a proliferation of incorrectly identified phosphorus sulfide species. By the early 1900s, comprehensive reviews of the field had dismissed many of these earlier claims, solidifying the existence of only four primary, stable phosphorus sulfides: P₄S₃, P₄S₅, P₄S₇, and P₄S₁₀. The work of prominent chemists like Alfred Stock was instrumental in bringing clarity to this complex area of inorganic chemistry.

It is crucial for modern researchers to understand that this compound (P₄S₉) was not a recognized compound during this foundational period of research. Therefore, early literature does not contain experimental protocols or quantitative data for this specific stoichiometry. The characterization of P₄S₉ is a more recent development, with significant work on its synthesis and properties emerging in the late 20th century.

The Established Early Phosphorus Sulfides

While direct early data for P₄S₉ is unavailable, a review of the properties of the historically recognized phosphorus sulfides provides essential context for understanding the broader chemical landscape from which P₄S₉ chemistry eventually emerged. The following table summarizes key physical properties of these compounds as understood in the early 20th century.

| Compound | Formula | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Tetraphosphorus trisulfide | P₄S₃ | ~172 | ~407 | Yellowish-green crystals |

| Tetraphosphorus pentasulfide | P₄S₅ | - | - | Yellow crystals |

| Tetraphosphorus heptasulfide | P₄S₇ | ~310 | ~523 | Light yellow monoclinic prisms |

| Tetraphosphorus decasulfide | P₄S₁₀ | ~288 | ~514 | Yellow crystalline solid |

The Emergence of this compound (P₄S₉) in Modern Research

The synthesis and characterization of this compound became a subject of focused research much later. For the benefit of researchers, this section presents more contemporary data on P₄S₉ to provide a complete picture, while emphasizing its absence from early chemical literature.

Synthesis of this compound

Modern synthetic routes to P₄S₉ often involve carefully controlled reactions between phosphorus and sulfur in specific ratios, frequently in a solvent. One documented method involves the reaction of P₄S₁₀ with red phosphorus.

A common laboratory-scale synthesis involves the reaction of tetraphosphorus decasulfide (P₄S₁₀) with a stoichiometric amount of red phosphorus in an inert solvent, such as carbon disulfide (CS₂), often under reflux conditions. The product mixture is then subjected to purification techniques like fractional crystallization to isolate P₄S₉.

dot

Caption: A generalized workflow for the modern synthesis of P₄S₉.

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of P₄S₉ as determined by modern analytical techniques.

| Property | Value |

| Molecular Formula | P₄S₉ |

| Molar Mass | 412.49 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | Decomposes |

| Solubility | Soluble in carbon disulfide |

Signaling Pathways and Logical Relationships

The early research on phosphorus sulfides primarily focused on their synthesis and basic physical properties. The intricate signaling pathways and biological interactions that are of interest to drug development professionals were not a component of this foundational work. However, we can represent the logical relationship of the historical understanding of phosphorus sulfides.

dot

Caption: The historical progression of phosphorus sulfide discovery.

Conclusion

The early research on phosphorus sulfides laid the groundwork for inorganic chemistry but was characterized by significant challenges in identifying and purifying distinct compounds. This compound (P₄S₉) was not among the phosphorus sulfides recognized by the early 20th century. A thorough understanding of the properties and synthesis of P₄S₉ relies on modern chemical literature. This guide serves to clarify the historical context for researchers and prevent misattribution of early 20th-century data to this more recently characterized molecule.

Exploring the Reactivity of Tetraphosphorus Decasulfide (P₄S₁₀) with Novel Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus decasulfide (P₄S₁₀), a readily available and cost-effective inorganic sulfide, has long been a cornerstone of sulfur chemistry. While its traditional application lies in the thionation of common carbonyl compounds, recent advancements have unveiled its remarkable versatility in reacting with a diverse array of novel and complex substrates. This technical guide provides a comprehensive exploration of the reactivity of P₄S₁₀, with a particular focus on its applications in the synthesis of sulfur-containing heterocycles and its growing importance in the field of drug discovery and development. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of reaction pathways to serve as a valuable resource for researchers navigating this exciting area of chemistry.

Core Reactivity: Thionation of Carbonyl Compounds

The most well-documented reaction of P₄S₁₀ is the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S), a process known as thionation. This transformation is fundamental in the synthesis of a wide range of organosulfur compounds. P₄S₁₀ is often used in conjunction with activators or in specific solvent systems to enhance its reactivity and selectivity.

Common Substrates and Reaction Conditions

P₄S₁₀ has been successfully employed for the thionation of a variety of carbonyl-containing compounds, including amides, lactams, esters, lactones, and ketones.[1][2] The reaction conditions, such as solvent, temperature, and the use of additives, are crucial for achieving high yields and minimizing side products.

Table 1: Thionation of Various Carbonyl Compounds with P₄S₁₀

| Substrate Type | Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Amide | P₄S₁₀ / HMDO | Dichloromethane (B109758) | Room Temp. | 4 | 84 | [2] |

| Lactam | P₄S₁₀ / Pyridine | Acetonitrile | Reflux | 1-2 | 85-95 | [2][3] |

| Ester | P₄S₁₀ / HMDO | Xylene | Reflux | 14 | 21-42 | [2] |

| Lactone | P₄S₁₀ / HMDO | Toluene (B28343) | Reflux | 2-4 | 75-88 | [4] |

| Ketone | P₄S₁₀ / Al₂O₃ | Acetonitrile | Reflux | 0.5-2 | 80-95 | [4] |

HMDO: Hexamethyldisiloxane (B120664); Pyridine: Py

Experimental Protocol: General Procedure for Thionation of Amides using P₄S₁₀/HMDO

This protocol provides a representative method for the thionation of an amide to its corresponding thioamide.

Materials:

-

Amide (1.0 equiv)

-

Tetraphosphorus decasulfide (P₄S₁₀) (0.25 equiv)

-

Hexamethyldisiloxane (HMDO) (1.25 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred suspension of the amide and P₄S₁₀ in anhydrous dichloromethane at room temperature, add hexamethyldisiloxane (HMDO) dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-6 hours), carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude thioamide can be purified by recrystallization or column chromatography on silica (B1680970) gel.[2]

Expanding the Horizon: Reactivity with Novel Substrates

The utility of P₄S₁₀ extends far beyond simple thionation. Researchers have successfully employed this reagent in the synthesis of complex heterocyclic systems, many of which are of significant interest in medicinal chemistry.

Synthesis of Sulfur-Containing Heterocycles

P₄S₁₀ serves as a powerful tool for the construction of various sulfur-containing heterocycles. Its ability to act as both a thionating and a dehydrating agent allows for domino reactions that lead to the formation of complex ring systems from relatively simple starting materials.

1. Thiophenes from 1,4-Dicarbonyl Compounds (Paal-Knorr Thiophene (B33073) Synthesis):

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as P₄S₁₀, to yield a substituted thiophene. This reaction is a cornerstone of thiophene synthesis.[5]

2. Thiadiazoles from Hydrazides and Thiosemicarbazides:

P₄S₁₀ can facilitate the cyclization of acylhydrazines or thiosemicarbazides to form 1,3,4-thiadiazoles, a class of heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8]

Table 2: Synthesis of Bioactive Heterocycles using P₄S₁₀

| Heterocycle | Starting Material(s) | Reagent System | Biological Activity | Reference(s) |

| Thiophene | 1,4-Diketone | P₄S₁₀ | Antifungal, Anti-inflammatory | [5] |

| 1,3,4-Thiadiazole | Acylhydrazine | P₄S₁₀ | Anticancer, Antimicrobial | [6][8] |

| Dithiolethione | β-Ketoester, Sulfur | P₄S₁₀ / HMDO | Chemopreventive | [1] |

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

This protocol outlines a general procedure for the synthesis of 1,3,4-thiadiazoles from diacylhydrazines.

Materials:

-

1,2-Diacylhydrazine (1.0 equiv)

-

Tetraphosphorus decasulfide (P₄S₁₀) (0.5 equiv)

-

Anhydrous Toluene

Procedure:

-

A mixture of the 1,2-diacylhydrazine and P₄S₁₀ in anhydrous toluene is refluxed for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the desired 2,5-disubstituted-1,3,4-thiadiazole.[6]

P₄S₁₀ in Drug Discovery and Development

The ability of P₄S₁₀ to introduce sulfur into organic molecules has significant implications for drug discovery. The replacement of an oxygen atom with a sulfur atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

Synthesis of Bioactive Molecules

P₄S₁₀ has been instrumental in the synthesis of various classes of bioactive compounds.

-

Thio-analogs of Natural Products: The thionation of natural products, such as steroids and alkaloids, can lead to analogs with altered or enhanced biological activities.[4]

-

Antiviral and Anticancer Agents: The synthesis of sulfur-containing heterocycles, like thiadiazoles and their fused systems, has yielded compounds with promising antiviral (including anti-HIV) and anticancer activities.[6][8][9][10]

-

Organothiophosphate Prodrugs: P₄S₁₀ is a key reagent in the synthesis of organothiophosphates, which can be designed as prodrugs to improve the pharmacokinetic properties of parent drugs.[11][12][13]

Reaction Mechanisms and Logical Relationships

Understanding the underlying mechanisms of P₄S₁₀ reactions is crucial for predicting outcomes and optimizing reaction conditions.

General Thionation Mechanism

The thionation of a carbonyl compound with P₄S₁₀ is believed to proceed through a mechanism analogous to that of Lawesson's reagent. The reaction is initiated by the dissociation of the P₄S₁₀ cage into more reactive P₂S₅ units. This is followed by a [2+2] cycloaddition between the carbonyl group and a P=S bond, forming a transient four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the desired thiocarbonyl compound and a phosphorus-oxygen species.

Conclusion

Tetraphosphorus decasulfide continues to be a powerful and versatile reagent in organic synthesis. Its reactivity extends well beyond simple thionation, offering efficient routes to a wide array of complex sulfur-containing heterocycles. The application of P₄S₁₀ in the synthesis of bioactive molecules underscores its growing importance in drug discovery and development. By understanding the nuances of its reactivity and the underlying reaction mechanisms, researchers can continue to unlock the full potential of this remarkable reagent in the quest for novel therapeutics and functional materials. This guide serves as a foundational resource to aid in the exploration and application of P₄S₁₀ chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [cora.ucc.ie]

- 4. researchgate.net [researchgate.net]

- 5. The preparation of a solubilized form of Lawessons reagent and its thionation reactions | Semantic Scholar [semanticscholar.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 8. isres.org [isres.org]

- 9. Design, efficient synthesis, and anti-HIV activity of 4'-C-cyano- and 4'-C-ethynyl-2'-deoxy purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US7205404B1 - Phosphorus-containing prodrugs - Google Patents [patents.google.com]

- 12. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]

- 13. EP0533833B1 - Phosphorous produgs - Google Patents [patents.google.com]

A Theoretical Framework for Elucidating P₄S₉ Reaction Mechanisms: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive methodological guide for the theoretical and computational investigation of reaction mechanisms involving Tetraphosphorus nonasulfide (P₄S₉). Given the limited specific literature on the theoretical reaction mechanisms of P₄S₉, this paper establishes a robust framework for researchers aiming to explore this area. It outlines the necessary computational protocols, from initial hypothesis to quantitative data analysis and visualization, leveraging established principles of computational chemistry.

Introduction to P₄S₉ and Its Reactivity

This compound (P₄S₉) is a phosphorus sulfide (B99878) compound with a complex cage-like structure. While its direct reaction mechanisms are not extensively detailed in computational literature, its chemistry is of interest. Structurally, P₄S₉ can be described as having a P₄S₇ core with two additional exocyclic sulfur atoms. The molecule possesses a defined three-dimensional arrangement, which is a critical starting point for any theoretical investigation.[1] Understanding its reactions is pertinent for applications in materials science and organic synthesis, where related phosphorus sulfides are used as thionating agents.

Theoretical calculations provide a powerful tool to explore chemical reactions that may be difficult to study experimentally.[2] By modeling the potential energy surface, researchers can identify intermediates, transition states, and determine the energetic feasibility of various reaction pathways.[2][3] This guide outlines the steps to apply these computational techniques to the study of P₄S₉.

Proposed General Workflow for a Theoretical Study

A systematic computational investigation into the reaction mechanisms of P₄S₉ would follow a structured workflow. This process ensures that the results are reproducible, accurate, and provide meaningful chemical insight. The general workflow is depicted below.

Figure 1: A generalized workflow for the computational investigation of a chemical reaction mechanism.

Detailed Methodologies

Defining Reaction Pathways

The first step is to propose chemically plausible reaction mechanisms. Based on the known chemistry of phosphorus sulfides, potential reactions of P₄S₉ to investigate include:

-

Hydrolysis: Reaction with water, leading to the cleavage of P-S bonds and the formation of phosphoric and sulfur-containing acids.

-

Thionation: Reaction with a ketone or other oxygen-containing organic compound, where P₄S₉ acts as a sulfur-transfer agent.

-

Nucleophilic Attack: Reaction with nucleophiles like alcohols or amines, which could lead to ring-opening or substitution at a phosphorus center.

Computational Methods

The choice of computational method is critical for obtaining accurate results.[3] Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for systems of this size.[4]

-

DFT Functionals: Hybrid functionals such as B3LYP or M06-2X are often suitable starting points. It is advisable to test multiple functionals to ensure the results are not method-dependent. Dispersion corrections (e.g., Grimme's D3) should be included to accurately model non-covalent interactions.[4]

-

Basis Sets: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended to provide sufficient flexibility for describing the electronic structure of phosphorus and sulfur atoms.

-

Solvent Modeling: Chemical reactions are typically run in a solvent. The effect of the solvent can be modeled using a Polarizable Continuum Model (PCM) for an implicit representation of the bulk solvent. For reactions where specific solvent molecules play a key role (e.g., as a proton shuttle), an explicit solvent model (including a few solvent molecules in the calculation) may be necessary.

Locating and Verifying Structures

The core of a mechanistic study involves identifying all relevant stationary points on the potential energy surface.

-

Geometry Optimization: This process finds the lowest energy arrangement of atoms for a given molecule (reactants, products, intermediates).

-

Transition State (TS) Searching: The transition state represents the highest energy point along the minimum energy path between a reactant and a product. Algorithms like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny optimization algorithm can be used to locate these saddle points.

-

Frequency Analysis: A frequency calculation must be performed on all optimized structures.

-

Minima (Reactants, Products, Intermediates): Must have zero imaginary frequencies.

-

Transition States: Must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product, ensuring the located TS is relevant to the pathway of interest.

Hypothetical Reaction Pathway: Hydrolysis of a P-S-P Bridge

To illustrate the application of this framework, we propose a hypothetical initial step in the hydrolysis of P₄S₉. In this pathway, a water molecule performs a nucleophilic attack on a phosphorus atom, leading to the cleavage of a P-S-P bridge.

Figure 2: A hypothetical pathway for the initial nucleophilic attack of water on P₄S₉.

Data Presentation

All quantitative data from the calculations should be summarized in clear, structured tables to allow for easy comparison of different reaction pathways and computational methods.

Table 1: Calculated Thermodynamic and Kinetic Data for Hypothetical Hydrolysis Step

| Reaction Step | Computational Method | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |

| R → I1 | B3LYP/6-311+G(d,p) | -5.2 | -4.8 | 2.5 | 25.8 |

| M06-2X/6-311+G(d,p) | -4.1 | -3.7 | 3.6 | 23.1 | |

| R = Reactants, I1 = Intermediate, ΔG‡ = Gibbs Free Energy of Activation |

Table 2: Key Geometric Parameters of a Hypothetical P-S-P Bridge Transition State

| Parameter | Reactant (Å) | Transition State (Å) | Intermediate (Å) |

| P-O distance | --- | 2.15 | 1.78 |

| P-S (cleaving) | 2.13 | 2.85 | --- |

| O-H (donating) | 0.96 | 1.12 | 1.45 (to S) |

| Note: Data are illustrative and not from actual calculations. |

Conclusion

While specific, published theoretical studies on the reaction mechanisms of P₄S₉ are scarce, the tools of modern computational chemistry provide a clear and robust path forward. The methodological framework presented here, combining DFT calculations with rigorous verification techniques, offers a comprehensive protocol for researchers to elucidate the complex reactivity of this phosphorus sulfide. By systematically exploring potential energy surfaces, calculating reaction energetics, and visualizing pathways, future studies can fill the existing knowledge gap and provide invaluable, atom-level insights into the chemistry of P₄S₉. This, in turn, can guide the design of new synthetic routes and the development of novel materials.

References

The Discovery and Chemistry of Tetraphosphorus Nonasulfide and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of tetraphosphorus (B14172348) nonasulfide (P₄S₉) and its structurally related analogues. The historical context of phosphorus sulfide (B99878) chemistry is explored, from early discoveries to the eventual isolation and characterization of specific molecular cages. Detailed experimental protocols for the synthesis of P₄S₉ and key analogues such as P₄S₃, P₄S₅, P₄S₆, and P₄S₇ are presented. Quantitative data, including physical properties and spectroscopic characteristics (³¹P NMR, IR, Raman), are summarized in tabular format for comparative analysis. Furthermore, this guide includes graphical representations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the logical and procedural steps involved in the study of these compounds.

Introduction: A Journey Through the "Comedy of Errors" to Precise Chemistry

The reaction between phosphorus and sulfur was first noted in 1740 by A. S. Marggraf, who observed a vigorous, almost explosive combination at elevated temperatures. The subsequent century and a half of research into phosphorus-sulfur compounds was described as a "Comedy of Errors," with numerous incorrect formulations proposed. It was not until the 20th century that intensive investigation and the application of more reliable analytical techniques brought order to this field, definitively identifying a series of molecular phosphorus sulfides.

These compounds share a common structural motif: a tetrahedral cage of four phosphorus atoms, derived from the P₄ tetrahedron of white phosphorus. The various analogues are formed by the insertion of sulfur atoms into P-P bonds and/or as exocyclic additions to the phosphorus atoms, leading to the general formula P₄Sₙ (where n can be 3, 4, 5, 6, 7, 8, 9, or 10).

The focus of this guide, tetraphosphorus nonasulfide (P₄S₉) , was first successfully synthesized and characterized by Meisel and Grunze in 1969. Its discovery and the subsequent exploration of its analogues have contributed significantly to the understanding of phosphorus-sulfur chemistry.

Quantitative Data of P₄S₉ and Its Analogues

The following tables summarize key quantitative data for this compound and several of its important analogues. This information is critical for identification, characterization, and application of these compounds in research and development.

Table 1: Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |

| Tetraphosphorus Trisulfide | P₄S₃ | 220.09 | 1314-85-8 | 171-175 | Yellowish-green solid |

| Tetraphosphorus Pentasulfide | α-P₄S₅ | 284.25 | 15578-54-8 | 170-190 (decomposes) | Yellow crystalline solid |

| Tetraphosphorus Hexasulfide | P₄S₆ | 316.31 | 12165-71-8 | - | Yellow solid |

| Tetraphosphorus Heptasulfide | P₄S₇ | 348.38 | 12037-82-0 | 305-310 | Light-yellow crystals |

| This compound | P₄S₉ | 412.50 | 25070-46-6 | - | Crystalline solid |

| Tetraphosphorus Decasulfide | P₄S₁₀ | 444.55 | 1314-80-3 | 286-290 | Yellow crystalline solid |

Table 2: Spectroscopic Data (³¹P NMR)

| Compound | Formula | Solvent | Chemical Shift (δ, ppm) |

| Tetraphosphorus Trisulfide | P₄S₃ | CS₂ | -72 (apical P), +105 (basal P) |

| Tetraphosphorus Pentasulfide | α-P₄S₅ | CS₂ | +165, +148, +11, -34 |

| Tetraphosphorus Heptasulfide | P₄S₇ | CS₂ | +100.2, +96.4, +4.0, -50.9 |

| This compound | P₄S₉ | CS₂ | +68.3, +67.8, +1.8, -3.5 |

| Tetraphosphorus Decasulfide | P₄S₁₀ | CS₂ | -5.1 |

Table 3: Spectroscopic Data (Vibrational Spectroscopy)

| Compound | Formula | IR Active Bands (cm⁻¹) | Raman Active Bands (cm⁻¹) |

| Tetraphosphorus Trisulfide | P₄S₃ | 488, 439, 422, 268, 186 | 488, 439, 422, 268, 186 |

| Tetraphosphorus Heptasulfide | P₄S₇ | 705, 680, 520, 490, 440 | 705, 680, 520, 490, 440 |

| This compound | P₄S₉ | 720, 690, 530, 490, 450 | 720, 690, 530, 490, 450 |

| Tetraphosphorus Decasulfide | P₄S₁₀ | 725, 690, 540, 495, 460 | 725, 690, 540, 495, 460 |

Experimental Protocols

The synthesis of phosphorus sulfides generally involves the direct reaction of elemental phosphorus and sulfur at elevated temperatures, often in sealed, evacuated ampoules. Purification typically relies on recrystallization from solvents like carbon disulfide (CS₂), which should be handled with extreme caution due to its high volatility and flammability.

Synthesis of this compound (P₄S₉)

This protocol is adapted from the work of Eckert et al. and is a reliable method for producing P₄S₉.[1]

Materials:

-

Red phosphorus

-

Sulfur

-

Carbon disulfide (CS₂), analytical grade

-

Quartz ampoule

-

Schlenk line apparatus

-

Heating mantle or furnace

-

Soxhlet extractor

Procedure:

-

Reactant Preparation: In an inert atmosphere (e.g., a glovebox), weigh out red phosphorus and sulfur in a 4:8.5 molar ratio.

-

Reaction: Place the mixture into a quartz ampoule. Evacuate the ampoule to a high vacuum and seal it. Heat the sealed ampoule in a furnace at 500 °C for 100 hours.

-

Cooling and Opening: Allow the ampoule to cool slowly to room temperature. Carefully open the ampoule in a fume hood.

-

Purification: The crude product is then purified by refluxing in carbon disulfide.[1] Transfer the solid product to a Soxhlet thimble and perform a continuous extraction with CS₂.

-

Crystallization: The P₄S₉ will dissolve in the hot CS₂ and can be crystallized upon cooling the resulting solution.

-

Drying: The purified crystals of P₄S₉ are collected by filtration and dried under vacuum.

Synthesis of P₄S₉ Analogues

P₄S₃ is commercially available but can also be synthesized by the direct reaction of the elements.

Procedure:

-

Reaction: A stoichiometric mixture of red phosphorus and sulfur (4:3 molar ratio) is heated in an inert atmosphere or vacuum.[2]

-

Purification: The product can be purified by recrystallization from carbon disulfide or benzene.[2]

This synthesis involves the use of a catalyst.

Procedure:

-

Reaction: Stoichiometric amounts of P₄S₃ and sulfur are dissolved in carbon disulfide. A catalytic amount of iodine is added. The solution is stirred in the presence of light.[2]

-

Purification: The product is isolated by removal of the solvent and can be further purified by recrystallization.

P₄S₆ can be prepared by the abstraction of a sulfur atom from a higher sulfide.

Procedure:

-

Reaction: P₄S₇ is reacted with triphenylphosphine (B44618) (Ph₃P) in a suitable solvent. The triphenylphosphine acts as a sulfur abstracting agent.[2] P₄S₇ + Ph₃P → P₄S₆ + Ph₃PS

-

Purification: The product can be isolated by chromatographic methods or fractional crystallization.

P₄S₇ is one of the more stable phosphorus sulfides and can be prepared by direct combination of the elements.

Procedure:

-

Reaction: A stoichiometric mixture of red phosphorus and sulfur (4:7 molar ratio) is heated in a sealed, evacuated ampoule.

-

Purification: The resulting P₄S₇ is one of the more easily purified binary phosphorus sulfides and can be recrystallized from carbon disulfide.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis of this compound and its analogues.

Conclusion

The study of this compound and its analogues represents a mature yet continually evolving field of inorganic chemistry. From a history fraught with ambiguity, a clear understanding of the synthesis, structure, and properties of a fascinating family of molecular cages has emerged. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers, enabling further exploration of these compounds in various scientific and industrial applications, including materials science and as precursors in organic synthesis. The provided workflows offer a clear visual representation of the experimental processes, aiding in both the planning and execution of synthetic procedures in this area.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of Tetraphosphorus Nonasulfide (P₄S₉)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphosphorus (B14172348) nonasulfide (P₄S₉) is a phosphorus sulfide (B99878) compound with a cage-like molecular structure. This technical guide provides a comprehensive overview of its core chemical and physical properties, including its crystal structure, spectroscopic characteristics, thermal stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of its molecular structure and reaction pathways to facilitate a deeper understanding for researchers in chemistry and drug development.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | P₄S₉ | |

| Molecular Weight | 412.489 g/mol | |

| Appearance | Crystalline solid | |

| Density | 1.64 g/cm³ | |

| Solubility | Soluble in carbon disulfide (CS₂) |

Crystal Structure and Bonding

Tetraphosphorus nonasulfide crystallizes in a cubic crystal system with the space group Ia-3. The crystal structure is composed of discrete P₄S₉ molecular units. Within the P₄S₉ cage, phosphorus atoms exhibit both +3 and +4 oxidation states.

The bonding arrangement consists of:

-

P(III) atoms bonded to three sulfur atoms in a trigonal pyramidal geometry.

-

P(V) atoms tetrahedrally coordinated to four sulfur atoms.

The P-S bond lengths vary depending on the coordination environment of the phosphorus and sulfur atoms.

Spectroscopic Properties

Spectroscopic methods are crucial for the characterization of P₄S₉. The key spectroscopic data are summarized below.

| Spectroscopic Technique | Observed Peaks/Signals |

| ³¹P NMR (Solid-State) | Chemical shifts are observed that correspond to the different phosphorus environments within the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorptions for P-S bonds. |

| Raman Spectroscopy | Raman spectroscopy provides complementary information on the vibrational modes of the P₄S₉ cage structure. |

Thermal Stability and Decomposition

The thermal stability of P₄S₉ is a critical parameter for its handling and application. While a precise decomposition temperature is not well-documented, phosphorus sulfides, in general, decompose upon heating. The decomposition of P₄S₉ is expected to yield other phosphorus sulfides and elemental sulfur, depending on the conditions.

Reactivity

The reactivity of P₄S₉ is characterized by the presence of phosphorus in different oxidation states and the polar P-S bonds.

Hydrolysis

Like other phosphorus sulfides, P₄S₉ is susceptible to hydrolysis. The reaction with water is expected to be complex, yielding phosphoric acid, hydrogen sulfide, and other phosphorus-containing byproducts. The reactivity is influenced by the pH of the medium.

Reaction with Alcohols

P₄S₉ reacts with alcohols. This reactivity is analogous to that of other phosphorus sulfides, such as P₄S₁₀, which are used as thionating agents in organic synthesis. The reaction with alcohols likely proceeds via nucleophilic attack of the alcohol oxygen on a phosphorus atom, leading to the formation of thiophosphates and other related compounds.

Experimental Protocols

Synthesis of P₄S₉

A common method for the synthesis of P₄S₉ involves the reaction of tetraphosphorus decasulfide (P₄S₁₀) with red phosphorus.

Materials:

-

Tetraphosphorus decasulfide (P₄S₁₀)

-

Red phosphorus (P)

-

Carbon disulfide (CS₂) (for purification)

Procedure:

-

A stoichiometric mixture of P₄S₁₀ and red phosphorus is heated in an inert atmosphere (e.g., under nitrogen or argon) to initiate the reaction.

-

The reaction mixture is maintained at an elevated temperature to ensure complete conversion.

-

The crude product is cooled to room temperature.

-

Purification is achieved by recrystallization from a suitable solvent, such as carbon disulfide (CS₂).

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: Solid-state ³¹P NMR spectroscopy is a powerful tool for characterizing P₄S₉, as it provides information about the different phosphorus environments in the molecule. Spectra are typically recorded on a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe. Chemical shifts are referenced to an external standard, such as 85% H₃PO₄.

Infrared (IR) and Raman Spectroscopy:

-

IR Spectroscopy: The IR spectrum of P₄S₉ can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or a Nujol mull.

-

Raman Spectroscopy: The Raman spectrum is recorded using a Raman spectrometer, often with a laser excitation source. The solid sample is placed directly in the path of the laser beam.

Visualizations

Caption: Synthetic workflow for P₄S₉.

Caption: Reactivity of P₄S₉.

Unraveling the Allotropic Landscape of Tetraphosphorus Nonasulfide (P₄S₉): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus (B14172348) nonasulfide (P₄S₉), a member of the phosphorus sulfide (B99878) cage molecule family, presents a subject of significant interest in materials science and coordination chemistry. While the broader class of phosphorus sulfides has been extensively studied, the specific allotropic modifications of P₄S₉ and their relative stabilities have remained a more specialized area of investigation. This technical guide provides a comprehensive overview of the known allotropes of P₄S₉, consolidating available data on their crystal structures, stability, and the experimental methodologies employed for their synthesis and characterization.

Allotropes of P₄S₉: Structural Elucidation

Scientific literature has confirmed the existence of at least two distinct crystalline forms, or allotropes, of tetraphosphorus nonasulfide. These are typically designated as the cubic and monoclinic phases.

Cubic P₄S₉

The first structural elucidation of a P₄S₉ allotrope was reported in 1969 by W. Hilmer. This form crystallizes in a cubic space group. The structure is characterized by discrete P₄S₉ molecules with a cage-like arrangement.

Monoclinic P₄S₉

A second modification was later identified and characterized in 1990 by Wallis, Wolf, and Leibnitz. This allotrope possesses a monoclinic crystal structure. The molecular structure remains a P₄S₉ cage, but the packing of these molecules within the crystal lattice differs significantly from the cubic form.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the two known allotropes of P₄S₉, providing a basis for their structural comparison.

| Parameter | Cubic P₄S₉[1] | Monoclinic P₄S₉ |

| Crystal System | Cubic | Monoclinic |

| Space Group | Ia̅3 | P2₁/c |

| a (Å) | 18.84 | 12.453 |

| b (Å) | 18.84 | 12.637 |

| c (Å) | 18.84 | 13.166 |

| α (°) | 90 | 90 |

| β (°) | 90 | 141.08 |

| γ (°) | 90 | 90 |

| Volume (ų) | 6683.73 | - |

| Z | 16 | 4 |

Note: Detailed atomic coordinates and bond lengths/angles can be found in the original publications.

Experimental Protocols

The synthesis and characterization of P₄S₉ allotropes require specific experimental conditions to obtain pure phases.

Synthesis of Cubic P₄S₉

The cubic form of P₄S₉ is typically synthesized by the direct reaction of elemental phosphorus and sulfur in the appropriate stoichiometric ratio.

A general procedure involves:

-

Red phosphorus and elemental sulfur are mixed in a 4:9 molar ratio in a sealed, evacuated quartz ampoule.

-

The ampoule is heated gradually to a temperature of around 450 °C.

-

The reaction mixture is held at this temperature for several hours to ensure complete reaction.

-

Slow cooling of the ampoule allows for the crystallization of the cubic P₄S₉ phase.

-

Purification can be achieved through techniques such as sublimation or recrystallization from a suitable solvent like carbon disulfide.

Synthesis of Monoclinic P₄S₉

The synthesis of the monoclinic modification has been less frequently described. The 1990 study by Wallis et al. provides the primary reference for its preparation. The synthesis involves the reaction of P₄S₁₀ with red phosphorus in a sealed tube at elevated temperatures. Precise control of the stoichiometry and thermal profile is crucial for obtaining the monoclinic phase.

Characterization Techniques

The differentiation and characterization of P₄S₉ allotropes rely on a combination of analytical techniques:

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the crystal structure and unequivocally identifying the allotropic form.

-

Powder X-ray Diffraction (PXRD): Used for phase identification of polycrystalline samples and to assess sample purity.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P NMR can provide valuable information on the local phosphorus environments within the P₄S₉ cage, potentially offering a fingerprint to distinguish between allotropes.

-

Vibrational Spectroscopy (Raman and IR): Infrared and Raman spectroscopy are sensitive to the vibrational modes of the P-S and P-P bonds within the molecule. Differences in the crystal packing can lead to subtle but measurable shifts in the vibrational frequencies, aiding in the differentiation of the allotropes.

-

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to study the thermal stability of the allotropes and to investigate any potential phase transitions between them.

Stability of P₄S₉ Allotropes

Currently, there is a lack of comprehensive quantitative thermodynamic data, such as enthalpy of formation and Gibbs free energy, for the individual P₄S₉ allotropes in the public domain. This makes a definitive statement on their relative thermodynamic stabilities under various conditions challenging. The cubic form has been more frequently reported and appears to be the more commonly isolated phase, which may suggest it is the thermodynamically more stable form under typical synthesis conditions. However, without direct experimental measurement or high-level computational studies, this remains a topic for further investigation. The existence of the monoclinic form suggests that it is either a metastable polymorph or that its stability is favored under specific thermodynamic conditions (e.g., pressure, temperature) or by kinetic factors during crystallization.

Mandatory Visualizations

Conclusion

The study of this compound allotropes reveals a fascinating, albeit not fully explored, area of phosphorus-sulfur chemistry. While two distinct crystalline forms, cubic and monoclinic, have been structurally characterized, a significant gap remains in the understanding of their relative thermodynamic stabilities and the precise conditions governing their formation. Future research, combining targeted synthesis, detailed spectroscopic analysis, and computational modeling, is necessary to fully map the energy landscape of P₄S₉ allotropes. Such knowledge is crucial for the rational design and synthesis of novel materials with tailored properties based on these unique phosphorus sulfide cages.

References

Methodological & Application

Application Notes and Protocols: P₄S₁₀ as a Versatile Sulfurizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus decasulfide (P₄S₁₀), commonly referred to as phosphorus pentasulfide (P₂S₅), is a highly effective and versatile reagent for the introduction of sulfur into organic molecules. Its primary application lies in the thionation of carbonyl compounds, converting them into the corresponding thiocarbonyls. This reactivity is pivotal in the synthesis of a wide array of organosulfur compounds, including valuable intermediates for pharmaceuticals, agrochemicals, and materials science. P₄S₁₀ is instrumental in the construction of sulfur-containing heterocycles such as thiophenes and dithiolethiones, some of which exhibit significant biological activity, including anticancer and chemopreventive properties.

This document provides detailed application notes and experimental protocols for the use of P₄S₁₀ and its modified reagent systems in organic synthesis.

Core Applications and Mechanisms

Thionation of Carbonyl Compounds

The most prevalent use of P₄S₁₀ is the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). This transformation can be applied to ketones, esters, lactones, amides, and lactams. The reaction mechanism is believed to involve the dissociation of the stable P₄S₁₀ cage into the more reactive P₂S₅ monomer at elevated temperatures. This is followed by a sequence of steps involving the coordination of the carbonyl oxygen to a phosphorus atom and subsequent sulfur transfer.

A general workflow for a typical thionation reaction is outlined below.

Caption: General experimental workflow for thionation reactions.

Synthesis of Thiophenes: The Paal-Knorr Synthesis

P₄S₁₀ is a key reagent in the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds. In this reaction, P₄S₁₀ acts as both a sulfurizing and a dehydrating agent. The proposed mechanism involves the initial thionation of one or both carbonyl groups, followed by enolization/enethiolization and subsequent intramolecular cyclization and dehydration to form the aromatic thiophene (B33073) ring.[1][2]

Caption: Logical steps in the Paal-Knorr thiophene synthesis.

Modified P₄S₁₀ Reagent Systems

To improve solubility, reactivity, and ease of workup, several modified P₄S₁₀ reagent systems have been developed.

-

P₄S₁₀/Hexamethyldisiloxane (B120664) (HMDO): This combination often provides yields comparable or superior to other thionating agents like Lawesson's reagent. A significant advantage is that the phosphorus-containing byproducts can be removed by a simple hydrolytic workup or filtration through silica (B1680970) gel, avoiding the often tedious chromatographic separation required for Lawesson's reagent byproducts.[2][3]

-

P₄S₁₀/Pyridine Complex: This complex can be isolated as a storable, crystalline solid. It often results in cleaner reactions and simpler workup procedures. It also exhibits high thermal stability, allowing for reactions at higher temperatures where other reagents might decompose.[4]

-

P₄S₁₀/Al₂O₃: Using alumina (B75360) as a solid support for P₄S₁₀ can lead to an efficient and simple method for thionation, particularly for ketones and amides. The reactions are often performed in solvents like acetonitrile, and the solid-supported nature of the reagent can simplify purification.[5]

Quantitative Data on Thionation Reactions

The following tables summarize representative quantitative data for various thionation reactions using P₄S₁₀ and its modified systems.

Table 1: Thionation of Ketones

| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | P₄S₁₀/Al₂O₃ | Acetonitrile | Reflux | 0.5 | 92 | [5] |

| Benzophenone | P₄S₁₀/Al₂O₃ | Acetonitrile | Reflux | 0.75 | 94 | [5] |

| Cyclohexanone | P₄S₁₀/Al₂O₃ | Acetonitrile | Reflux | 0.5 | 90 | [5] |

| 4-Methoxyacetophenone | P₄S₁₀/Al₂O₃ | Acetonitrile | Reflux | 0.5 | 95 |[5] |

Table 2: Thionation of Esters and Lactones

| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl Benzoate | P₄S₁₀/HMDO | Xylene | Reflux | 4 | 91 | [3] |

| Methyl 4-Chlorobenzoate | P₄S₁₀/HMDO | Xylene | Reflux | 5 | 96 | [3] |

| γ-Butyrolactone | P₄S₁₀/HMDO | Toluene | Reflux | 6 | 85 | [3] |

| Ethyl Cinnamate | P₄S₁₀/HMDO | Toluene | Reflux | 5 | 88 |[3] |

Table 3: Thionation of Amides and Lactams

| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzamide | P₄S₁₀/Pyridine | Acetonitrile | Reflux | 1 | 95 | [4] |

| N-Methylbenzamide | P₄S₁₀/HMDO | Xylene | Reflux | 2 | 89 | [3] |

| Caprolactam | P₄S₁₀/HMDO | Xylene | Reflux | 1 | 92 | [3] |

| Acridone | P₄S₁₀/Pyridine | Dimethyl sulfone | 165 | 0.25 | 90 |[4] |

Experimental Protocols

Caution: P₄S₁₀ is a hazardous substance. It is flammable and reacts with water and moisture to release toxic and flammable hydrogen sulfide (B99878) (H₂S) gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: General Procedure for Thionation of a Ketone using P₄S₁₀/Al₂O₃

This protocol is adapted from the synthesis of thioketones using an alumina-supported reagent.[5]

-

Reagent Preparation: Prepare the P₄S₁₀/Al₂O₃ reagent by grinding phosphorus pentasulfide (e.g., 6 g) and basic alumina (e.g., 10 g) together in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the ketone (1.0 eq) and anhydrous acetonitrile.

-

Thionation: Add the pre-prepared P₄S₁₀/Al₂O₃ reagent (typically 1.5-2.0 g per 10 mmol of ketone) to the stirred solution.

-

Heating: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the solid alumina support and wash the solid with acetonitrile.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude thioketone can be further purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Thionation of an Ester using P₄S₁₀/HMDO

This protocol is based on the efficient conversion of esters to thionoesters.[3]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the ester (1.0 eq) and anhydrous xylene.

-

Reagent Addition: Add P₄S₁₀ (0.25-0.33 eq) and hexamethyldisiloxane (HMDO, approx. 5 moles per mole of P₄S₁₀) to the flask.

-

Heating: Under a nitrogen atmosphere, heat the mixture to reflux.

-

Monitoring: Follow the reaction progress by TLC, GC, or HPLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude thionoester can be purified by flash chromatography on silica gel.

Applications in Drug Development and Biology

Organosulfur compounds synthesized using P₄S₁₀ are of significant interest in drug discovery. For instance, dithiolethiones exhibit potent anticancer and chemopreventive activities.[1] Their mechanism of action often involves the activation of the Nrf2 signaling pathway.

The Nrf2 Signaling Pathway and Dithiolethiones

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is kept at low levels by its repressor protein Keap1, which targets it for degradation. Dithiolethiones can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including those for phase II detoxification enzymes.[7][8]

Caption: Activation of the Nrf2 pathway by dithiolethiones.

While direct, single-step syntheses of complex drugs like Olanzapine (B1677200) or Buspirone using P₄S₁₀ are not typical in final manufacturing steps, the thiophene and other sulfur-containing heterocyclic cores that P₄S₁₀ helps to create are foundational building blocks in the synthesis of many active pharmaceutical ingredients. For example, the thieno[2,3-b][9][10]benzodiazepine core of the antipsychotic drug Olanzapine is derived from a substituted thiophene precursor.[11]

Safety and Handling

-

Hazards: P₄S₁₀ is a flammable solid that reacts with water, alcohols, and acids to release highly toxic and flammable hydrogen sulfide (H₂S) gas. It is also corrosive and can cause severe skin and eye irritation. Inhalation of dust can irritate the respiratory tract.

-

Handling: Always handle P₄S₁₀ in a well-ventilated fume hood. Use non-sparking tools. Avoid contact with skin and eyes by wearing appropriate PPE, including chemical-resistant gloves and safety goggles. Prevent the formation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials (e.g., strong oxidizing agents, acids, alcohols).

-

Disposal: Dispose of P₄S₁₀ and any reaction waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contaminated materials should be handled as hazardous waste.

Disclaimer: The protocols and information provided are intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions. The user is solely responsible for any risks associated with the use of this information.

References

- 1. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. audreyli.com [audreyli.com]

- 4. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Synthesis and evaluation of phosphorus containing, specific CDK9/CycT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

Application Notes and Protocols for Thionation Reactions with Phosphorus Decasulfide (P₄S₁₀)

Introduction

Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a fundamental transformation in organic synthesis, providing access to a wide array of organosulfur compounds.[1][2] These thio-derivatives are valuable intermediates in the synthesis of pharmaceuticals, polymers, pesticides, and biologically active molecules.[3] While a variety of thionating agents are available, phosphorus decasulfide (P₄S₁₀), often referred to as phosphorus pentasulfide (P₂S₅), remains a widely utilized reagent for this purpose.[1][3][4][5] This document provides detailed application notes and protocols for conducting thionation reactions using P₄S₁₀, with a focus on experimental setup, safety precautions, and work-up procedures.

Note: While the query specified P₄S₉, the vast majority of scientific literature describes the use of P₄S₁₀ for thionation reactions. It is presumed that P₄S₁₀ was the intended reagent.

Core Principles and Reagents

The thionation of carbonyl compounds using P₄S₁₀ involves the replacement of the oxygen atom of a carbonyl group with a sulfur atom.[1][3][5] The reactivity of the carbonyl substrate generally follows the order: amides > ketones > esters.[6][7]

While P₄S₁₀ can be used alone, its reactivity and selectivity can be enhanced by using it in combination with other reagents:

-

P₄S₁₀/Hexamethyldisiloxane (B120664) (HMDO): This combination, sometimes referred to as Curphey's reagent, is highly efficient for the thionation of esters, lactones, amides, and ketones, often providing yields comparable or superior to Lawesson's reagent.[8][9][10] A key advantage is the simplified work-up procedure, where byproducts can be removed by hydrolytic workup or simple filtration.[1][8][10]

-

P₄S₁₀/Pyridine: This forms a crystalline, storable complex that can be used in solvents like acetonitrile, leading to cleaner reaction profiles.[9][11]

-

P₄S₁₀/Alumina (B75360) (Al₂O₃): Using a solid support like alumina can simplify purification and is effective for the thionation of amides and ketones.[5][9]

Experimental Protocols

Protocol 1: General Procedure for Thionation of a Ketone using P₄S₁₀/Al₂O₃

This protocol is adapted from a method for the synthesis of thioketones using an alumina-supported P₄S₁₀ reagent.[5]

1. Reagent Preparation:

- Prepare the P₄S₁₀/Al₂O₃ reagent by thoroughly mixing P₄S₁₀ and neutral alumina in a 1:3 ratio by weight.

2. Reaction Setup:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq).

- Add anhydrous dioxane as the solvent.

- Add the pre-mixed P₄S₁₀/Al₂O₃ reagent (a typical starting point is 0.5 eq of P₄S₁₀ relative to the ketone).

3. Reaction Execution:

- Heat the reaction mixture to reflux.

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

- Upon completion, cool the reaction mixture to room temperature.

- Filter the solid support (Al₂O₃ and byproducts).

- Wash the solid residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

- Combine the filtrate and washings and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Thionation of an Amide using P₄S₁₀/HMDO

This protocol is based on the highly efficient Curphey's reagent for the thionation of amides.[9][10]

1. Reaction Setup:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend the amide (1.0 eq) in an anhydrous solvent such as toluene (B28343) or xylene.[5][9][12]

2. Reagent Addition:

- Add hexamethyldisiloxane (HMDO, typically 2.5 eq).[9]

- Add phosphorus decasulfide (P₄S₁₀, typically 0.45 eq).[9]

3. Reaction Execution:

- Heat the mixture to reflux under a nitrogen atmosphere.

- Monitor the reaction progress by TLC.

4. Work-up and Purification:

- Once the reaction is complete, cool the mixture to room temperature.

- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9]

- Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).[9]

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

- Purify the crude thioamide by silica gel column chromatography or recrystallization.[9]

Data Presentation

Table 1: Representative Conditions and Yields for Thionation Reactions

| Substrate Type | Thionating Agent | Solvent | Temperature | Typical Reaction Time | Yield Range |

| Amide | P₄S₁₀/Al₂O₃ | Dioxane | Reflux | 2-6 hours | 62-93%[5] |

| Ketone | P₄S₁₀/Al₂O₃ | Acetonitrile | Reflux | 1-4 hours | Good to excellent[5] |

| Ester | P₄S₁₀/HMDO | Xylene | Reflux | 4-16 hours | 51-90%[8] |

| Amide | P₄S₁₀/HMDO | Toluene | Reflux | 1-5 hours | Comparable to LR[8] |

| Ketone | P₄S₁₀ | CS₂/Toluene | Reflux | Varies | Varies[12] |

Safety Precautions

Working with P₄S₁₀ requires strict adherence to safety protocols due to its hazardous nature.

-

Handling: P₄S₁₀ is a moisture-sensitive solid. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[13][14] Avoid inhalation of dust.[13]

-

Reactivity: P₄S₁₀ reacts with water and moisture to release toxic and flammable hydrogen sulfide (B99878) (H₂S) gas. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Storage: Store P₄S₁₀ in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and combustible materials.[13][15]

-